Stemonine

概要

説明

Stemonine is a natural alkaloid compound derived from the roots of plants belonging to the genus Stemona, which is part of the Stemonaceae family. These plants have been traditionally used in Chinese and Japanese medicine for treating respiratory diseases and as anthelmintics. This compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and insecticidal properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of stemonine involves several steps, starting from the extraction of the roots of Stemona plants. The roots are crushed and subjected to hydrolysis using cellulase to break down the plant material and release the alkaloids . The alkaloids are then isolated and purified through various chromatographic techniques.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Stemona roots, followed by hydrolysis and purification processes. The use of advanced chromatographic methods ensures the efficient isolation of this compound and other related alkaloids .

化学反応の分析

Chemical Reactions of Stemonine

Chemical reactions are processes that involve the chemical transformation of substances . These reactions can range from single atom dynamics in catalytic processes to complex organic synthesis . Types of chemical reactions include synthesis, decomposition, single replacement, and double replacement . Stoichiometry is important in understanding chemical reactions, as it deals with the quantitative relationships between reactants and products in chemical reactions .

Therapeutic Effects of this compound

This compound and Particulate Matter-Induced COPD Research indicates that this compound may have therapeutic effects on particulate matter 2.5-induced chronic obstructive pulmonary disease (COPD). This compound reduced inflammatory changes in the lung tissue of mice with particulate matter 2.5-induced COPD .

This compound effects on mice with PM2.5-induced COPD

This compound as a Potential Therapeutic Drug this compound attenuates acute PM2.5-induced lung inflammation by inhibiting the infiltration and cytotoxicity of inflammatory cells, suggesting its potential as a therapeutic drug for treating respiratory diseases .

科学的研究の応用

Medicinal Chemistry

Stemonine's therapeutic potential has been extensively studied, particularly in the context of respiratory diseases such as chronic obstructive pulmonary disease (COPD). Research indicates that this compound can alleviate lung inflammation caused by particulate matter exposure.

- Case Study: PM2.5-Induced COPD

A study involving Kunming mice demonstrated that this compound significantly reduced markers of inflammation and oxidative stress in a dose-dependent manner. Mice treated with this compound exhibited decreased levels of inflammatory cytokines (TNF-α and IL-6) and improved lung histology compared to control groups .

| Treatment Group | LDH Levels (U/L) | SOD Activity (U/mg) | Inflammatory Cytokines (pg/mL) |

|---|---|---|---|

| Control | 150 | 15 | TNF-α: 100, IL-6: 80 |

| Model (PM2.5) | 250 | 5 | TNF-α: 300, IL-6: 250 |

| Low-Dose this compound | 200 | 10 | TNF-α: 200, IL-6: 180 |

| Moderate-Dose this compound | 175 | 12 | TNF-α: 150, IL-6: 130 |

| High-Dose this compound | 150 | 15 | TNF-α: 100, IL-6: 80 |

This data illustrates the compound's efficacy in reducing lung injury and inflammation associated with PM2.5 exposure.

Biological Research

This compound's antioxidant properties make it a valuable candidate for studying cellular responses to oxidative stress. Its ability to modulate biochemical pathways related to inflammation has implications for various diseases.

- Mechanism of Action

This compound interacts with cellular targets to reduce oxidative stress markers such as malondialdehyde (MDA) and nitric oxide (NO), enhancing superoxide dismutase (SOD) activity. This suggests a protective role against oxidative damage in cells.

Agricultural Applications

The insecticidal properties of this compound present opportunities for developing natural insecticides. Its efficacy against various pests positions it as a candidate for sustainable agricultural practices.

- Insecticidal Efficacy

Studies have shown that this compound exhibits significant insecticidal activity against common agricultural pests, suggesting its potential use as a natural pesticide.

作用機序

Stemonine exerts its effects through several molecular targets and pathways. It has been shown to inhibit the infiltration of inflammatory cells and reduce the levels of enzymes and cytokines associated with inflammation and oxidative stress. This compound also increases the amount of superoxide dismutase, an enzyme that helps protect cells from oxidative damage .

類似化合物との比較

Stemonine belongs to the class of Stemona alkaloids, which includes other compounds such as tuberothis compound, stenine, and oxotuberothis compound. These compounds share similar structural features, such as a central pyrroloazepine core linked with butyrolactone rings. this compound is unique in its specific pharmacological activities and its potential therapeutic applications .

List of Similar Compounds

- Tuberothis compound

- Stenine

- Oxotuberothis compound

- Protothis compound

- Stemofoline

This compound’s distinct combination of anti-inflammatory, antioxidant, and insecticidal properties sets it apart from other similar compounds, making it a promising candidate for further research and development in various fields .

生物活性

Stemonine, a prominent alkaloid derived from the Stemona genus, particularly Stemona tuberosa, has garnered significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

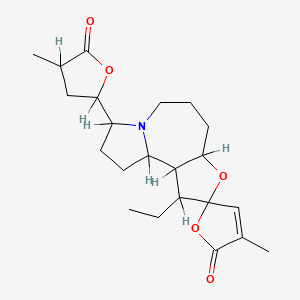

Overview of this compound

This compound is classified as a bicyclic alkaloid and is structurally related to other stemona alkaloids. Its chemical structure includes a perhydroazepine ring system, which contributes to its biological properties. The compound has been traditionally used in East Asian medicine for its antitussive and anti-inflammatory effects.

Pharmacological Activities

Research has demonstrated that this compound exhibits a range of biological activities, which can be summarized as follows:

- Anti-inflammatory Effects : this compound has shown significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. This suggests its potential role in mitigating inflammatory responses .

- Antitussive Properties : Traditionally used for cough relief, this compound's efficacy in suppressing cough reflexes has been documented in various studies .

- Antimicrobial Activity : this compound and other stemona alkaloids have demonstrated antibacterial and antituberculosis properties, making them candidates for further investigation in infectious disease treatment .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Pro-inflammatory Cytokines : Studies indicate that this compound reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby modulating the inflammatory response .

- Regulation of Immune Responses : this compound influences immune cell activity, particularly in models of asthma, where it helps alleviate airway inflammation and hyperresponsiveness .

Case Studies and Research Findings

Recent studies have provided insights into the specific effects and applications of this compound:

- Anti-asthmatic Effects : In a study involving a mouse model of asthma, this compound was found to reduce lung tissue damage and lower inflammatory factors (IFN-γ, IL-4, IL-5, IL-13). The research highlighted the compound's ability to modulate immune responses effectively .

- Total Synthesis and Biological Profiling : The total synthesis of this compound has been achieved through various synthetic strategies. These efforts not only confirm the structure but also facilitate further biological profiling to understand its pharmacological potential better .

- Bioactivity Evaluation : A review of stemona alkaloids indicated that extracts containing this compound possess a wide array of bioactivities, including antituberculosis and antibacterial effects. This reinforces the need for further exploration into its therapeutic applications .

Data Table: Biological Activities of this compound

特性

IUPAC Name |

3-ethyl-3'-methyl-11-(4-methyl-5-oxooxolan-2-yl)spiro[5-oxa-10-azatricyclo[8.3.0.02,6]tridecane-4,5'-furan]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO5/c1-4-14-19-16-8-7-15(18-10-12(2)20(24)26-18)23(16)9-5-6-17(19)27-22(14)11-13(3)21(25)28-22/h11-12,14-19H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINUUSQOLRQGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2C3CCC(N3CCCC2OC14C=C(C(=O)O4)C)C5CC(C(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989952 | |

| Record name | 1'-Ethyl-4-methyl-8'-(4-methyl-5-oxooxolan-2-yl)-1',3'a,4',5',6',8',9',10',10'a,10'b-decahydro-5H-spiro[furan-2,2'-furo[3,2-c]pyrrolo[1,2-a]azepin]-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69772-72-1 | |

| Record name | Stemonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069772721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1'-Ethyl-4-methyl-8'-(4-methyl-5-oxooxolan-2-yl)-1',3'a,4',5',6',8',9',10',10'a,10'b-decahydro-5H-spiro[furan-2,2'-furo[3,2-c]pyrrolo[1,2-a]azepin]-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。